3-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine
Description
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-9(12-3-1)7-11-6-8-4-10-5-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTQTTTURFNXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696404 | |
| Record name | 3-{[(Oxolan-2-yl)methoxy]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-30-4 | |
| Record name | 3-{[(Oxolan-2-yl)methoxy]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2,5-Dihydrofuran (Tetrahydrofuran Derivative)
- Starting Material: Maleic glycol
- Reaction Conditions: Maleic glycol is subjected to cyclization using a catalyst such as modified montmorillonite, hydroxyapatite, or alumina at elevated temperatures (120–150°C) in a fixed bed reactor.
$$
\text{Maleic glycol} \xrightarrow{\text{Catalyst, 120–150°C}} \text{2,5-Dihydrofuran}
$$
- Catalyst loading typically ranges from 1:30 to 1:50 (catalyst: maleic glycol).
- Reaction time varies from 6 to 12 hours.
- The process yields a high purity 2,5-dihydrofuran, which serves as a precursor for subsequent functionalization.
Formylation to Generate 3-Formyl Tetrahydrofuran
- The 2,5-dihydrofuran is subjected to formylation using reagents such as formyl donors (e.g., formyl chloride or paraformaldehyde) under controlled conditions.
- Alternatively, as per patent CN110407776B, the process involves high-pressure reactions with water gas and catalysts to generate 3-formyl tetrahydrofuran.
- High-pressure reactor: 50–100°C, 0.1–3 MPa pressure
- Reagents: Formylating agents and catalysts (e.g., hydroxyapatite supported nickel)
- Duration: 12–24 hours
$$
\text{2,5-Dihydrofuran} \xrightarrow{\text{Formylation, high pressure}} \text{3-Formyl tetrahydrofuran}
$$
- Deoxygenation with nitrogen prior to reaction minimizes side reactions.
- Water gas and specific catalysts improve yield and selectivity.
Reductive Amination to Form 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine
- The 3-formyl tetrahydrofuran undergoes reductive amination with ammonia or primary amines in the presence of a suitable reducing agent (e.g., sodium cyanoborohydride, hydrogen gas with a catalyst).
- The key step involves nucleophilic addition of ammonia to the aldehyde, followed by reduction to form the secondary amine.
- Reagents: Ammonia or methylamine, reducing agents
- Catalysts: Nickel or palladium supported catalysts
- Temperature: 40–60°C
- Duration: 3–6 hours
$$
\text{3-Formyl tetrahydrofuran} + \text{NH}_3 \xrightarrow{\text{Reductive amination}} \text{this compound}
$$
- The process can be optimized to favor the formation of the azetidine ring via intramolecular cyclization if conditions are conducive.
- The overall yield is typically high (>80%) with proper control of reaction parameters.
Data Summary Table
| Step | Starting Material | Reagents & Catalysts | Conditions | Duration | Yield | Key Notes |
|---|---|---|---|---|---|---|
| 1 | Maleic glycol | Modified montmorillonite, HPA, alumina | 120–150°C, fixed bed | 6–12 h | High | Cyclization to 2,5-dihydrofuran |
| 2 | 2,5-Dihydrofuran | Formylating agents, nickel catalyst | 50–100°C, 0.1–3 MPa | 12–24 h | Moderate to high | Formation of 3-formyl tetrahydrofuran |
| 3 | 3-Formyl tetrahydrofuran | Ammonia/methylamine, reducing agents | 40–60°C | 3–6 h | >80% | Reductive amination to azetidine derivative |
Chemical Reactions Analysis
Types of Reactions
3-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of azetidine derivatives, including 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine. Research indicates that compounds containing azetidine rings can exhibit significant cytotoxic effects against various cancer cell lines. For instance, azetidine derivatives have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models, demonstrating promising results in reducing cell viability and inducing apoptosis in cancer cells .
1.2 Neurological Disorders
Azetidine compounds are being explored for their neuroprotective effects. Preliminary investigations suggest that they may modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease. The structural characteristics of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further studies in neuropharmacology .
Synthetic Organic Chemistry Applications
2.1 Building Blocks in Synthesis
this compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through chemical transformations, facilitating the development of new compounds with tailored properties .
Table 1: Synthetic Routes Utilizing this compound
Case Studies
3.1 Synthesis and Evaluation
A recent study synthesized several derivatives of azetidine, including this compound, to evaluate their biological activity. The derivatives were tested for their efficacy against specific cancer types, showing that modifications to the azetidine core could significantly enhance anticancer activity .
3.2 Neuroprotective Studies
In another case study, researchers investigated the neuroprotective effects of azetidine derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that certain modifications to the azetidine structure improved cell survival rates and reduced markers of oxidative damage, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Azetidine Derivatives
Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Azetidine Derivatives
Key Observations:
- In contrast, acetoxymethyl groups (e.g., in derivatives) may increase reactivity toward hydrolysis or nucleophilic substitution .
- Ring Systems : Compounds like 1-[(tetrahydro-2-furanyl)methyl]imidazolidine () share the THF motif but incorporate imidazolidine rings, which are more flexible and may influence binding interactions in pesticidal applications .
- Pharmacological Potential: The trihydroxytriazinyl-substituted azetidine in demonstrates the role of azetidine scaffolds in medicinal chemistry, particularly as kinase inhibitors .
Physicochemical Properties and Stability
- Solubility : The THF-derived methoxy-methyl group likely enhances water solubility compared to purely hydrocarbon-substituted azetidines (e.g., cyclopropyl derivatives in ).
- Stability : The ether linkage in the THF moiety is generally stable under basic conditions but may be susceptible to acid-catalyzed ring opening. In contrast, acetoxymethyl-substituted azetidines () could hydrolyze to carboxylic acids under physiological conditions .
Biological Activity
3-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on recent literature and research findings.
Synthesis
The synthesis of this compound can be achieved through various methods, including the Horner–Wadsworth–Emmons (HWE) reaction. This approach allows for the formation of azetidine derivatives with specific substituents that enhance biological activity. For instance, Yang et al. reported a method involving azetidin-2-one and phosphonate esters in dry THF, leading to high yields of the desired product .
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Properties
Recent investigations have demonstrated that azetidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from azetidines have shown potent inhibitory effects on cell proliferation in breast cancer models, with IC50 values indicating strong activity against MDA-MB-231 cells .
Table 1: Anticancer Activity of Azetidine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-Azetidine Derivative | MDA-MB-231 | 0.126 | Induces apoptosis via caspase activation |
| 1-Azetidine Derivative | MCF7 | 0.48 | G1 phase arrest and apoptosis |
| 2-Azetidine Derivative | HCT116 | 0.78 | Inhibition of EGFR phosphorylation |
These findings suggest that the incorporation of specific functional groups in azetidine derivatives can enhance their biological activity, making them suitable candidates for further development as anticancer agents.
Mechanistic Insights
Research has indicated that the mechanism underlying the anticancer activity of these compounds may involve the induction of apoptosis and cell cycle arrest. For instance, flow cytometry assays have revealed that certain azetidine derivatives trigger significant increases in caspase-3/7 activity, leading to programmed cell death in cancer cells . Additionally, some compounds have been shown to inhibit key signaling pathways associated with tumor growth and metastasis.
Case Studies
Several case studies have highlighted the efficacy of azetidine derivatives in preclinical models:
- Study on MDA-MB-231 Cells : Treatment with an azetidine derivative resulted in a notable reduction in cell viability compared to control groups, demonstrating its potential as a therapeutic agent against triple-negative breast cancer.
- In Vivo Studies : Animal models treated with azetidine compounds showed reduced tumor growth and metastasis compared to untreated controls, indicating promising results for future clinical applications .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting tetrahydrofuran (THF)-derived intermediates with azetidine precursors under anhydrous conditions. For example, in analogous syntheses, THF is used as a solvent, and triethylamine (Et3N) is added to scavenge HCl byproducts, improving yield . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating the product. Prolonged reaction times (e.g., 3 days at room temperature) may enhance conversion .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the connectivity of the tetrahydrofuran and azetidine moieties. X-ray crystallography, if feasible, provides definitive structural validation . High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight. For intermediates, TLC with silica gel plates can track reaction progress .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in anhydrous, inert conditions (e.g., under nitrogen or argon) at –20°C. Avoid exposure to strong acids, bases, or oxidizing agents (e.g., peroxides, chlorates), as tetrahydrofuran derivatives are prone to ring-opening or polymerization under these conditions . Use glass or PTFE containers to minimize leaching.
Advanced Research Questions
Q. What strategies can resolve contradictions in reported catalytic efficiencies for reactions involving this compound?
- Methodological Answer : Systematically vary catalysts (e.g., transition metals, organocatalysts) and reaction parameters (temperature, solvent polarity). Use Design of Experiments (DoE) to identify interactions between variables. For example, Pd-based catalysts may improve coupling efficiency in azetidine functionalization . Cross-validate results using kinetic studies and computational modeling (e.g., DFT) to elucidate mechanistic pathways .
Q. How can researchers investigate the compound's potential in medicinal chemistry, given its structural complexity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modified azetidine or tetrahydrofuran substituents. Evaluate biological activity (e.g., binding affinity, selectivity) against targets like G protein-coupled receptors (GPCRs) or enzymes. Use in vitro assays (e.g., fluorescence polarization for protein-ligand interactions) and molecular docking simulations to prioritize candidates .
Q. What experimental approaches mitigate instability of this compound in aqueous media?
- Methodological Answer : Introduce stabilizing groups (e.g., electron-withdrawing substituents) or formulate the compound in co-solvent systems (e.g., THF/water mixtures). Conduct stability studies under varying pH (2–12) and temperatures (4–40°C) using HPLC to monitor degradation. Lyophilization may enhance shelf life for biological assays .
Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be reconciled?
- Methodological Answer : Perform control experiments to isolate variables such as moisture, oxygen, or trace metal impurities. Use chelating agents (e.g., EDTA) to quench metal contaminants. Compare results across different batches of starting materials and solvents. Publish detailed procedural logs to enable reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
